molecular formula C8H7FN4O B6287914 7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% CAS No. 2737205-53-5

7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%

Cat. No. B6287914
CAS RN: 2737205-53-5
M. Wt: 194.17 g/mol
InChI Key: GMLMPYIRFJNMOO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle . This moiety is also useful in material science because of its structural character .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions have been considered efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Anticancer Research

Imidazo[1,2-a]pyridine derivatives have been explored for their potential in anticancer therapy. The unique structure of 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide may interact with various cancer-related targets, offering a pathway for the development of new anticancer drugs .

Anti-Tuberculosis (TB) Agents

This compound exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making it a valuable agent in the fight against these challenging forms of tuberculosis .

Antimicrobial and Antiviral Applications

The imidazo[1,2-a]pyridine scaffold is known for its antimicrobial and antiviral properties. Research into 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide could lead to new treatments for various microbial and viral infections .

Pharmaceutical Synthesis

7-Fluoro-imidazo[1,2-a]pyridine plays a significant role in pharmaceutical synthesis, particularly in developing compounds with inhibitory properties against specific enzymes like IRAK and FLT3 .

Organic Synthesis

The compound’s unique chemical properties make it a valuable heterocyclic scaffold in organic synthesis. Its direct functionalization is considered an efficient strategy for constructing new imidazo[1,2-a]pyridine derivatives .

Proton Pump Inhibition

Some imidazo[1,2-a]pyridine analogues have shown potency as proton pump inhibitors, suggesting potential applications of 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide in treating conditions like acid reflux or peptic ulcers .

Insecticidal Properties

Research has also indicated that imidazo[1,2-a]pyridine compounds can exhibit insecticidal activities. This opens up possibilities for 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide in developing new insecticides .

Antidiabetic Research

The structural framework of imidazo[1,2-a]pyridines has been associated with antidiabetic effects. Further exploration of 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide could contribute to new therapeutic options for diabetes management .

These are just a few fields where “7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide” shows promise. Ongoing research may uncover even more applications.

Recent developments of imidazo[1,2- a ]pyridine analogues as anti-TB agents 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis [Functionalization of imidazo 1,2- - RSC Publishing

Mechanism of Action

While the specific mechanism of action for “7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

While specific safety and hazard information for “7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide” is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. For example, some imidazo[1,2-a]pyridines are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the research and development of imidazo[1,2-a]pyridine derivatives could include the exploration of new synthetic strategies, further investigation into their mechanisms of action, and the development of new drugs based on this scaffold .

properties

IUPAC Name

7-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4O/c9-5-1-2-13-4-6(8(14)12-10)11-7(13)3-5/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLMPYIRFJNMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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